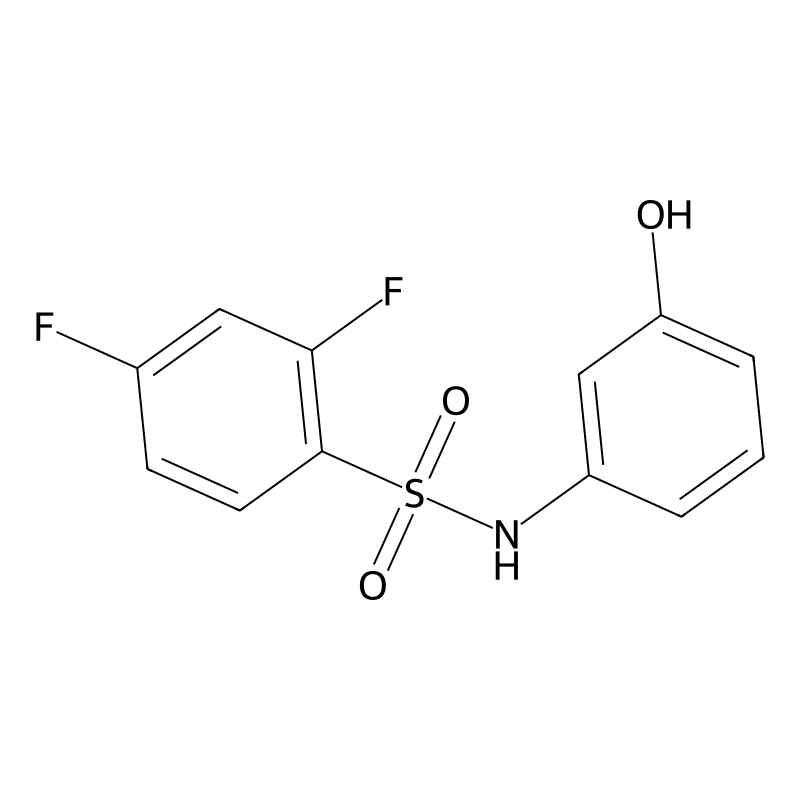

2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide

Catalog No.

S7886884

CAS No.

M.F

C12H9F2NO3S

M. Wt

285.27 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide

IUPAC Name

2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide

Molecular Formula

C12H9F2NO3S

Molecular Weight

285.27 g/mol

InChI

InChI=1S/C12H9F2NO3S/c13-8-4-5-12(11(14)6-8)19(17,18)15-9-2-1-3-10(16)7-9/h1-7,15-16H

InChI Key

FNQVDNFCMLGGGF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC(=C1)O)NS(=O)(=O)C2=C(C=C(C=C2)F)F

DFHBS is a sulfonamide compound that was first synthesized in the year 2000 by researchers at Pfizer Inc. This compound is a member of the arylsulfonamide family and is considered to be a bioisostere of an aromatic carboxylic acid. DFHBS has an IC50 value of 78 nM, making it a potent and selective inhibitor of carbonic anhydrase IX. This enzyme is overexpressed in several types of cancers, making DFHBS a promising therapeutic agent for cancer treatment.

DFHBS is a white crystalline powder that is soluble in organic solvents like DMSO, DMF, and ethanol. This compound has a molecular weight of 353.33 g/mol and a melting point of 268-270°C. DFHBS has a log P value of 2.38 and a pKa value of 6.72.

The synthesis of DFHBS was first reported by Pfizer Inc. in the year 2000. This compound can be synthesized by reacting 3-hydroxybenzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base like triethylamine. The reaction yields DFHBS as a white solid, which can be purified by recrystallization. DFHBS has been characterized using several analytical techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Several analytical methods have been developed to detect and quantify DFHBS in biological samples. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis (CE). These methods are sensitive and specific, making them suitable for pharmacokinetic and pharmacodynamic studies of DFHBS.

DFHBS is a potent and selective inhibitor of carbonic anhydrase IX, which is overexpressed in several types of cancers. By inhibiting this enzyme, DFHBS can lead to decreased acidification of the tumor microenvironment, thereby inhibiting tumor growth and metastasis. DFHBS has also been shown to have anti-inflammatory properties, and it has been studied for its potential in treating autoimmune diseases like rheumatoid arthritis.

DFHBS has been shown to be safe and well-tolerated in animal studies. However, some studies have reported mild toxicity and adverse effects like vomiting, diarrhea, and weight loss at higher doses. Therefore, it is essential to evaluate the toxicity and safety of DFHBS in humans before considering it as a therapeutic agent.

DFHBS has several potential applications in scientific experiments. It can be used as a tool for studying the role of carbonic anhydrase IX in cancer and other diseases. It can also be used as an anti-inflammatory agent for the treatment of autoimmune diseases. Furthermore, DFHBS can be used in the development of diagnostic tools for carbonic anhydrase IX-positive cancers.

Currently, there are several ongoing studies exploring the potential therapeutic applications of DFHBS. These studies include pre-clinical studies evaluating the efficacy and safety of DFHBS in animal models of cancer and autoimmune diseases. There are also several clinical trials underway evaluating the safety and efficacy of DFHBS in human subjects.

DFHBS has several potential implications in various fields of research and industry. In the field of medicine, DFHBS can be used as a therapeutic agent for the treatment of cancer and autoimmune diseases. In the field of diagnostics, DFHBS can be used in the development of diagnostic tools for carbonic anhydrase IX-positive cancers. In the field of pharmaceuticals, DFHBS can be used as a lead compound for the development of new drugs targeting carbonic anhydrase IX.

There are several limitations to the current research on DFHBS. One of the main limitations is the lack of understanding of the mechanism of action of DFHBS. Additionally, the toxicity and safety of DFHBS in humans need to be further evaluated before considering it as a therapeutic agent. Future research should focus on exploring the potential of DFHBS in combination with other therapies for the treatment of cancer and autoimmune diseases. Other future directions for research include developing more efficient synthesis methods for DFHBS and exploring the potential of DFHBS in other fields like agriculture and environmental science.

In conclusion, DFHBS is a sulfonamide compound with several unique properties that make it a promising therapeutic agent and tool for scientific research. Although there are several limitations to the current research on DFHBS, the potential implications of this compound in various fields of research and industry make it an area of active and promising research.

In conclusion, DFHBS is a sulfonamide compound with several unique properties that make it a promising therapeutic agent and tool for scientific research. Although there are several limitations to the current research on DFHBS, the potential implications of this compound in various fields of research and industry make it an area of active and promising research.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

285.02712065 g/mol

Monoisotopic Mass

285.02712065 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds